Okadaic Acid, Ammonium Salt Okadaic Acid, Ammonium Salt Potent, selective PP1 and PP2A inhibitor (IC50 values are 3 and 0.2-1 nM for PP1 and PP2A, respectively). Also available okadaic acid and okadaic acid sodium salt. Shows tumor-promoting effects in vivo. Centrally active.
An ammonium salt form of the protein phosphatase inhibitor Okadaic acid with somewhat greater stability than the free acid when stored in organic solvents.

Brand Name: Vulcanchem
CAS No.: 155716-06-6
VCID: VC21140788
InChI: InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1
SMILES: CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol

Okadaic Acid, Ammonium Salt

CAS No.: 155716-06-6

Cat. No.: VC21140788

Molecular Formula: C44H71NO13

Molecular Weight: 822.0 g/mol

* For research use only. Not for human or veterinary use.

Okadaic Acid, Ammonium Salt - 155716-06-6

Specification

Description Potent, selective PP1 and PP2A inhibitor (IC50 values are 3 and 0.2-1 nM for PP1 and PP2A, respectively). Also available okadaic acid and okadaic acid sodium salt. Shows tumor-promoting effects in vivo. Centrally active.
An ammonium salt form of the protein phosphatase inhibitor Okadaic acid with somewhat greater stability than the free acid when stored in organic solvents.

CAS No. 155716-06-6
Molecular Formula C44H71NO13
Molecular Weight 822.0 g/mol
IUPAC Name azanium;(2R)-3-[(2R,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate
Standard InChI InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1
Standard InChI Key ZBOMSHVRJSJGNR-BNESWMAXSA-N
Isomeric SMILES C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+]
SMILES CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Canonical SMILES CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]

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